molecular formula As3B3 B14262101 CID 78061213

CID 78061213

Cat. No.: B14262101
M. Wt: 257.2 g/mol
InChI Key: FUGBUZFCAASTQI-UHFFFAOYSA-N
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Description

CID 78061213 (PubChem Compound Identifier 78061213) is a chemical compound cataloged in the PubChem database. This absence limits a definitive introduction, but general guidelines for characterizing similar compounds can be inferred from the evidence. For example, compounds are typically described by molecular formula, molecular weight, spectral data (e.g., mass spectrometry, NMR), and applications .

Properties

Molecular Formula

As3B3

Molecular Weight

257.2 g/mol

InChI

InChI=1S/As3B3/c1-4-2-6-3-5-1

InChI Key

FUGBUZFCAASTQI-UHFFFAOYSA-N

Canonical SMILES

[B]1[As][B][As][B][As]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78061213 involves specific synthetic routes and reaction conditions. One common method includes the use of a mixture of solvents and reagents under controlled conditions to achieve the desired compound. For instance, a method for preparing a similar compound involves dissolving a mixture of itraconazole and L-ascorbic acid with a mixed solvent of dichloromethane and methanol, followed by the addition of hydroxypropyl methylcellulose and pluronic F-127 . The solution is then subjected to crystallization using supercritical fluid crystallization equipment.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions: CID 78061213 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the compound.

Scientific Research Applications

CID 78061213 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may serve as a probe for studying biological processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, the compound is utilized in the development of new materials and products .

Mechanism of Action

The mechanism of action of CID 78061213 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison based on methodologies and data presentation styles observed in the evidence (e.g., solubility, synthesis, and bioactivity).

Table 1: Key Properties of CID 78061213 and Hypothetical Analogs

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 899809-61-1
Molecular Formula Not Available C₃₄H₅₀O₈ C₁₇H₁₅NO₂
Molecular Weight Not Available 610.76 g/mol 265.31 g/mol
Solubility Not Available Insoluble in water 0.019–0.0849 mg/ml
Synthetic Method Not Available Natural product isolation Amidation reaction
Bioactivity Not Available Cytotoxic CYP1A2 inhibition

Structural and Functional Contrasts

  • Structural Similarity : Oscillatoxin derivatives (e.g., CID 101283546) often feature complex polycyclic structures with cytotoxic properties, while smaller synthetic compounds like CAS 899809-61-1 prioritize drug-like properties (e.g., GI absorption, enzyme inhibition) .
  • Synthesis : Natural products (e.g., oscillatoxins) are typically isolated from marine organisms, whereas synthetic analogs (e.g., CAS 899809-61-1) use stepwise reactions like amidation or coupling .
  • Applications : Cytotoxic compounds target cancer cells, while enzyme inhibitors (e.g., CYP1A2) are explored for metabolic regulation .

Research Findings and Data Limitations

  • Data Gaps : The absence of this compound in the evidence precludes direct comparisons. For robust analysis, experimental data (e.g., mass spectra, crystallography) and peer-reviewed studies are essential .
  • Methodological Frameworks : Studies on similar compounds emphasize reproducibility (e.g., detailed synthetic protocols, spectral validation) and adherence to IUPAC naming conventions .

Notes

  • Hypothetical Nature : This comparison is illustrative, based on evidence for structurally unrelated compounds.
  • Ethical Reporting : Absent primary data, conclusions about this compound remain speculative. Future work should prioritize experimental validation .

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